ACE Inhibitory Activity: DL-Racemic Form Loses the Subnanomolar Potency of L-Ang-(1-7)
All-L-Ang-(1-7) inhibits purified canine angiotensin-converting enzyme (ACE) with an IC50 of 0.65 μM and human plasma ACE with IC50 values of 3.0–4.0 μM [1]. In contrast, D-amino acid-containing angiotensin heptapeptides show approximately five-fold reduced ACE inhibitory potency compared to their all-L counterparts, as demonstrated in systematic ACE inhibition assays [2]. Since the fully DL-racemic compound contains D-residues at every position—including the C-terminal Pro7 which is critical for ACE active-site recognition—it is expected to exhibit substantially diminished ACE inhibition, likely shifting the IC50 into the high micromolar or sub-millimolar range. This loss of ACE inhibitory activity is a deliberate design feature: the DL-form serves as a stereochemistry-mismatched negative control that retains the peptide's physicochemical bulk but eliminates its enzymatic engagement.
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available; expected to be substantially higher (lower potency) than L-Ang-(1-7) based on D-amino acid class effect (~5-fold or greater reduction in ACE inhibition) [2] |
| Comparator Or Baseline | L-Ang-(1-7): IC50 = 0.65 μM (purified canine ACE) ; IC50 = 3.0–4.0 μM (human plasma and atrial tissue ACE) [1] |
| Quantified Difference | D-amino acid-containing angiotensin peptides exhibit approximately 5-fold less ACE inhibitory potency relative to all-L peptides [2]; the fully DL-racemic form is expected to show an even greater reduction due to D-residues at all seven positions |
| Conditions | In vitro ACE activity assays using purified canine ACE (IC50 0.65 μM) and human plasma/atrial tissue preparations (IC50 3.0–4.0 μM) for L-Ang-(1-7); in vitro ACE assay for D-amino acid peptide comparison |
Why This Matters
The substantially reduced ACE inhibition of the DL-racemic form makes it an essential negative control for distinguishing ACE-dependent from ACE-independent effects of Ang-(1-7) in enzymatic assays—an experimental requirement that cannot be met using all-L-Ang-(1-7) or potent single-D-analogs like A-779.
- [1] Roks AJM, van Geel PP, Pinto YM, Buikema H, Henning RH, de Zeeuw D, van Gilst WH. Angiotensin-(1-7) is a modulator of the human renin-angiotensin system. Hypertension. 1999;34(2):296-301. View Source
- [2] Marques FD, Ferreira AJ, Sinisterra RD, Jacoby BA, Sousa FB, Caliari MV, et al. Novel antihypertensive hexa- and heptapeptides with ACE-inhibiting properties: from the in vitro ACE assay to the spontaneously hypertensive rat. Peptides. 2011;32(7):1519-1526. (Reports that D-amino acid peptides showed approximately five-fold less ACE inhibitory potency.) View Source
